(3,5-dimethylphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

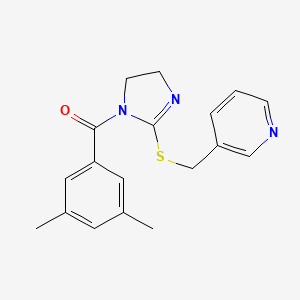

The compound (3,5-dimethylphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core, a partially saturated heterocycle with a thioether substituent at position 2. The thioether group is further substituted with a pyridin-3-ylmethyl moiety, while the methanone group at position 1 is attached to a 3,5-dimethylphenyl ring.

Properties

IUPAC Name |

(3,5-dimethylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-13-8-14(2)10-16(9-13)17(22)21-7-6-20-18(21)23-12-15-4-3-5-19-11-15/h3-5,8-11H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYJHHBMVMBDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,5-dimethylphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also referred to by its CAS number 946271-31-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly in the context of anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 420.5 g/mol. The structure features a dimethylphenyl group and a thio-linked imidazole derivative, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 946271-31-4 |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays revealed IC50 values indicating effective inhibition of cell growth in prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| ACHN | 0.87 |

These results suggest that the compound exhibits selective cytotoxicity, making it a candidate for further development in cancer therapeutics .

The proposed mechanism of action involves the induction of apoptosis and inhibition of specific signaling pathways associated with cancer progression. Molecular docking studies indicated strong binding affinities to key targets such as EGFR and Src kinases, which are crucial for tumor growth and survival .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the compound, where modifications to the phenyl and imidazole moieties were explored. These derivatives were tested for their ability to inhibit cancer cell proliferation. One derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating enhanced potency against certain cancer types .

Comparison with Similar Compounds

Structural Analogues with Aryl-Substituted Imidazoles

Compounds such as 1,2,4,5-tetraphenyl-1H-imidazole and 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (from ) share the imidazole core but lack the dihydroimidazole saturation and thioether linkage. Key differences include:

- Aromatic vs.

- Substituent Diversity : The pyridinylmethylthio group in the target compound provides a nitrogen-rich, polar substituent absent in the aryl-substituted analogues, which may improve solubility or hydrogen-bonding interactions.

Thioether-Containing Heterocycles

Compound 7b from , (3-amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone, features a bis-pyrazole-thienothiophene scaffold with methanone linkages . Comparative observations:

- Thioether vs. Thiophene: The target’s thioether group (S-CH₂-pyridine) differs from the thienothiophene fused-ring system in 7b. The latter’s extended π-conjugation may enhance UV absorption, relevant for optoelectronic applications.

- Thermal Stability : Compound 7b has a melting point >300°C, attributed to its rigid, fused aromatic system. The target compound’s partially saturated core may reduce thermal stability.

Partially Saturated Imidazole Derivatives

Data Table: Comparative Analysis of Key Compounds

*Estimated based on molecular formula. †Inferred from analogous methanone compounds like 7b .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.